p-Hydroxymercuribenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

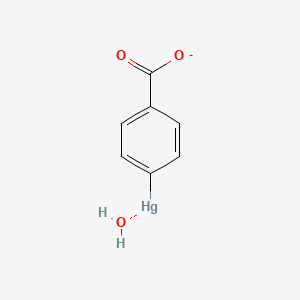

C7H6HgO3- |

|---|---|

Poids moléculaire |

338.71 g/mol |

Nom IUPAC |

(4-carboxylatophenyl)mercury;hydrate |

InChI |

InChI=1S/C7H5O2.Hg.H2O/c8-7(9)6-4-2-1-3-5-6;;/h2-5H,(H,8,9);;1H2/p-1 |

Clé InChI |

NBCQBGBECVUZMK-UHFFFAOYSA-M |

SMILES canonique |

C1=CC(=CC=C1C(=O)[O-])[Hg].O |

Synonymes |

4-hydroxymercuribenzoate p-hydroxymercuribenzoate p-hydroxymercuribenzoic acid p-hydroxymercury benzoate para-hydroxymercuribenzoate PHMB cpd sodium p-hydroxymercury benzoate |

Origine du produit |

United States |

Foundational & Exploratory

p-Hydroxymercuribenzoate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

p-Hydroxymercuribenzoate (p-HMB) is a valuable tool in biochemistry and pharmacology, primarily utilized for its high affinity for sulfhydryl groups. This organomercurial compound acts as a potent, often reversible, inhibitor of a wide range of enzymes by covalently modifying cysteine residues. This interaction disrupts protein structure and function, leading to the modulation of various cellular processes. This technical guide provides an in-depth analysis of the core mechanism of action of p-HMB, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and potential downstream effects. Understanding the precise mechanism of p-HMB is critical for its application in experimental biology and for considering its toxicological implications.

Core Mechanism of Action: Sulfhydryl Group Modification

The primary mechanism of action of this compound is its covalent reaction with the sulfhydryl (-SH) groups of cysteine residues in proteins. This reaction is driven by the high affinity of the mercury atom in p-HMB for sulfur, leading to the formation of a stable mercaptide bond.

The reaction can be represented as:

Protein-SH + HO-Hg-C₆H₄-COOH → Protein-S-Hg-C₆H₄-COOH + H₂O

This modification has several key consequences for protein function:

-

Direct Inhibition of Catalytic Activity: If the modified cysteine residue is part of the enzyme's active site, the covalent attachment of the bulky p-HMB molecule can directly block substrate binding or interfere with the catalytic mechanism, leading to a loss of enzyme activity.

-

Allosteric Inhibition: Modification of a cysteine residue outside the active site can induce conformational changes in the protein. These structural alterations can be transmitted to the active site, reducing the enzyme's catalytic efficiency.

-

Disruption of Protein Structure: Cysteine residues are often involved in forming disulfide bonds that are crucial for maintaining the tertiary and quaternary structure of proteins. Modification of these cysteines can disrupt these bonds, leading to protein unfolding and inactivation.

-

Interference with Protein-Protein Interactions: Cysteine residues at the interface of protein complexes can be critical for their interaction. Modification by p-HMB can prevent these interactions, thereby disrupting cellular signaling and metabolic pathways.

The inhibition by p-HMB is often reversible by the addition of an excess of small molecular weight thiols, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, which compete for binding to the mercury atom and displace the protein's sulfhydryl group.

Quantitative Analysis of Enzyme Inhibition

p-HMB has been shown to inhibit a variety of enzymes. The following table summarizes the quantitative data available for the inhibition of selected enzymes by p-HMB.

| Enzyme | Organism/Tissue | Inhibition Parameter | Value | Reversibility | Reference |

| Microsomal Glucose-6-Phosphatase | Rat Liver | IC50 | 5 x 10⁻⁵ M | Reversible with DTT | |

| Cytochrome c Oxidase | Bovine Heart | Reduction Potential Change of CuA center | -150 mV | Not specified | |

| Soybean β-Amylase | Soybean | Residual Activity after modification | 9% | Not specified | |

| Arylsulphatase A | Chicken Brain | Inhibition | Marked | Reversible with Cysteine | |

| Second Component of Complement | Human Serum | Inactivation | - | Blocked but not reversed by Cysteine |

Experimental Protocols

General Protocol for Determining Enzyme Inhibition by p-HMB

This protocol provides a general framework for assessing the inhibitory effect of p-HMB on a specific enzyme. The specific substrate, buffer conditions, and detection method will need to be optimized for the enzyme of interest.

Materials:

-

Purified enzyme of interest

-

Substrate for the enzyme

-

This compound (p-HMB) stock solution (e.g., 10 mM in a suitable buffer)

-

Assay buffer (optimized for the enzyme)

-

Dithiothreitol (DTT) or other reducing agent (for reversibility studies)

-

Microplate reader or spectrophotometer

-

96-well plates or cuvettes

Procedure:

-

Enzyme Activity Assay (Control):

-

Prepare a reaction mixture containing the assay buffer and the substrate at a known concentration in a 96-well plate or cuvette.

-

Initiate the reaction by adding a specific amount of the purified enzyme.

-

Monitor the reaction progress over time by measuring the change in absorbance or fluorescence at the appropriate wavelength.

-

Calculate the initial reaction velocity (V₀).

-

-

Inhibition Assay:

-

Prepare a series of dilutions of the p-HMB stock solution in the assay buffer to obtain a range of desired final concentrations.

-

In separate wells or cuvettes, pre-incubate the enzyme with each concentration of p-HMB for a specific period (e.g., 15-30 minutes) at a controlled temperature.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress and calculate the initial reaction velocity (Vᵢ) for each p-HMB concentration.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each p-HMB concentration using the formula: % Inhibition = [(V₀ - Vᵢ) / V₀] * 100.

-

Plot the percentage of inhibition against the logarithm of the p-HMB concentration to determine the IC₅₀ value (the concentration of p-HMB that causes 50% inhibition).

-

To determine the mode of inhibition (e.g., competitive, non-competitive, or mixed), perform kinetic studies by varying the substrate concentration at fixed concentrations of p-HMB and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.

-

-

Reversibility Assay:

-

After pre-incubating the enzyme with an inhibitory concentration of p-HMB, add a high concentration of DTT (e.g., 10-100 mM).

-

Incubate for a period to allow for the potential reversal of inhibition.

-

Initiate the enzymatic reaction by adding the substrate and measure the enzyme activity.

-

Compare the activity to the control and the inhibited enzyme to determine if the inhibition is reversible.

-

Visualizing the Mechanism and Workflows

Signaling Pathways and Logical Relationships

// Nodes pHMB [label="this compound\n(p-HMB)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protein [label="Protein with Sulfhydryl Group\n(-SH)", fillcolor="#FBBC05", fontcolor="#202124"]; ModifiedProtein [label="Mercaptide-Modified Protein\n(Protein-S-Hg-R)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; EnzymeActivity [label="Enzyme Activity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Conformation [label="Protein Conformation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; SubstrateBinding [label="Substrate Binding", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Catalysis [label="Catalysis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; DTT [label="Dithiothreitol (DTT)\n(Excess)", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges pHMB -> ModifiedProtein [label="Covalent Modification"]; Protein -> ModifiedProtein; ModifiedProtein -> Conformation [label="Alters"]; Conformation -> EnzymeActivity [label="Reduces"]; ModifiedProtein -> SubstrateBinding [label="Blocks"]; SubstrateBinding -> EnzymeActivity [label="Inhibits"]; ModifiedProtein -> Catalysis [label="Inhibits"]; Catalysis -> EnzymeActivity [label="Decreases"]; DTT -> Protein [label="Reverses\nModification"]; ModifiedProtein -> DTT [style=dashed];

{rank=same; pHMB; Protein;} {rank=same; ModifiedProtein;} {rank=same; Conformation; SubstrateBinding; Catalysis;} {rank=same; EnzymeActivity;} {rank=same; DTT;} } .dot Caption: Core mechanism of p-HMB action.

Experimental Workflow

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_reagents [label="Prepare Reagents\n(Enzyme, Substrate, p-HMB, Buffer)", fillcolor="#FBBC05", fontcolor="#202124"]; control_assay [label="Control Assay:\nMeasure Initial Velocity (V₀)\n(No p-HMB)", fillcolor="#34A853", fontcolor="#FFFFFF"]; inhibition_assay [label="Inhibition Assay:\nPre-incubate Enzyme with p-HMB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; measure_vi [label="Measure Initial Velocity (Vᵢ)\nat different [p-HMB]", fillcolor="#EA4335", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis:\nCalculate % Inhibition and IC₅₀", fillcolor="#FFFFFF", fontcolor="#202124"]; kinetic_studies [label="Kinetic Studies:\nVary [Substrate] at fixed [p-HMB]", fillcolor="#FFFFFF", fontcolor="#202124"]; determine_mode [label="Determine Mode of Inhibition\n(Lineweaver-Burk Plot)", fillcolor="#FFFFFF", fontcolor="#202124"]; reversibility_assay [label="Reversibility Assay:\nAdd DTT after p-HMB incubation", fillcolor="#FFFFFF", fontcolor="#202124"]; measure_activity_rev [label="Measure Recovered Activity", fillcolor="#FFFFFF", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> prep_reagents; prep_reagents -> control_assay; prep_reagents -> inhibition_assay; inhibition_assay -> measure_vi; control_assay -> data_analysis; measure_vi -> data_analysis; data_analysis -> kinetic_studies; kinetic_studies -> determine_mode; inhibition_assay -> reversibility_assay; reversibility_assay -> measure_activity_rev; determine_mode -> end; measure_activity_rev -> end; } .dot Caption: Experimental workflow for p-HMB inhibition assay.

Potential Impact on Cellular Signaling

// Nodes pHMB [label="this compound\n(p-HMB)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cysteine_residues [label="Cysteine Residues in\nVarious Cellular Proteins", fillcolor="#FBBC05", fontcolor="#202124"]; protein_kinases [label="Protein Kinases", fillcolor="#EA4335", fontcolor="#FFFFFF"]; protein_phosphatases [label="Protein Phosphatases", fillcolor="#EA4335", fontcolor="#FFFFFF"]; transcription_factors [label="Transcription Factors", fillcolor="#EA4335", fontcolor="#FFFFFF"]; antioxidant_enzymes [label="Antioxidant Enzymes\n(e.g., Glutathione Peroxidase)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

downstream_effects [label="Downstream Cellular Effects", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; altered_phosphorylation [label="Altered Protein\nPhosphorylation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; altered_gene_expression [label="Altered Gene\nExpression", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; oxidative_stress [label="Increased Oxidative\nStress", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges pHMB -> cysteine_residues [label="Modifies"]; cysteine_residues -> protein_kinases [style=dashed]; cysteine_residues -> protein_phosphatases [style=dashed]; cysteine_residues -> transcription_factors [style=dashed]; cysteine_residues -> antioxidant_enzymes [style=dashed];

protein_kinases -> altered_phosphorylation; protein_phosphatases -> altered_phosphorylation; transcription_factors -> altered_gene_expression; antioxidant_enzymes -> oxidative_stress;

altered_phosphorylation -> downstream_effects; altered_gene_expression -> downstream_effects; oxidative_stress -> downstream_effects; downstream_effects -> apoptosis [style=dotted]; } .dot Caption: Hypothetical impact of p-HMB on cellular signaling.

Discussion and Future Directions

The primary mechanism of action of this compound through the modification of sulfhydryl groups is well-established. This reactivity makes it a powerful but non-specific inhibitor of a multitude of enzymes. While this lack of specificity limits its therapeutic potential, it underscores its utility as a research tool for probing the functional importance of cysteine residues in proteins.

A significant knowledge gap exists regarding the specific signaling pathways that are directly modulated by p-HMB. Due to its broad reactivity, it is likely that p-HMB exerts pleiotropic effects on the cell, impacting multiple pathways simultaneously. For instance, many proteins involved in signal transduction, such as kinases, phosphatases, and transcription factors, contain critical cysteine residues that could be targets for p-HMB. Modification of these proteins could lead to widespread dysregulation of cellular signaling, potentially contributing to oxidative stress and apoptosis.

Future research should focus on employing proteomic approaches to identify the full spectrum of proteins that are modified by p-HMB within a cellular context. This would provide a more comprehensive understanding of its cellular targets and help to elucidate the downstream consequences of its action. Furthermore, detailed kinetic analysis of p-HMB inhibition on a wider range of purified enzymes would provide valuable data for comparative studies and for refining our understanding of the structure-activity relationships of sulfhydryl-reactive compounds.

A Technical Guide to p-Hydroxymercuribenzoate for the Detection of Sulfhydryl Groups in Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quantification and characterization of sulfhydryl groups (-SH) in proteins are critical for understanding protein structure, function, enzymatic activity, and the development of therapeutics. p-Hydroxymercuribenzoate (p-HMB) has long been a cornerstone reagent for this purpose. This technical guide provides a comprehensive overview of the principles, experimental protocols, and applications of p-HMB in protein science. It details the underlying chemical mechanism, provides a step-by-step guide to the classic Boyer's spectrophotometric method, and presents workflows for its application in enzyme kinetics and protein accessibility studies.

Introduction

The sulfhydryl group of cysteine is one of the most reactive functional groups in proteins, participating in disulfide bond formation, metal coordination, and a variety of enzymatic reactions. The accessibility and reactivity of these groups can provide significant insights into a protein's conformational state and its interaction with other molecules. Organic mercurial compounds, such as this compound (p-HMB) and its close analog p-chloromercuribenzoate (PCMB), are highly specific and sensitive reagents for the detection and quantification of these sulfhydryl groups due to the strong affinity between mercury and sulfur.[1]

The utility of p-HMB was notably established by P.D. Boyer in 1954, who developed a sensitive and rapid spectrophotometric method to measure the reaction between mercurials and protein sulfhydryl groups.[1][2] This method relies on the change in the ultraviolet (UV) absorption spectrum of p-HMB upon the formation of a mercaptide bond with a sulfhydryl group.

Mechanism of Action

The fundamental principle behind the use of p-HMB is the formation of a stable covalent bond, a mercaptide, between the mercury atom of p-HMB and the sulfur atom of a cysteine residue. This reaction perturbs the electron orbitals in the benzene (B151609) ring of the p-HMB molecule.[2] This perturbation leads to a distinct increase in UV absorbance, particularly in the 250-255 nm range, a region where the absorbance of most proteins is minimal.[2] This change in absorbance is directly proportional to the number of sulfhydryl groups that have reacted, allowing for their precise quantification. The reaction can induce conformational changes in proteins, which can be utilized to study enzyme activity and protein function.

dot

References

Unveiling the Chemical Landscape of p-Hydroxymercuribenzoate: A Technical Guide for Researchers

An in-depth exploration of the chemical properties, experimental applications, and biological interactions of p-Hydroxymercuribenzoate (p-HMB), providing a critical resource for researchers, scientists, and drug development professionals.

This compound (p-HMB), a potent and widely utilized organic mercurial compound, has long been a cornerstone in biochemical and pharmacological research. Its high affinity for sulfhydryl groups makes it an invaluable tool for the quantification of thiols, the study of enzyme kinetics, and the elucidation of protein structure and function. This technical guide delves into the core chemical properties of p-HMB, presents detailed experimental protocols for its key applications, and visualizes its interactions within biological systems, offering a comprehensive repository of information for professionals in the life sciences.

Core Chemical and Physical Properties

This compound, also known by its synonym p-chloromercuribenzoate (PCMB), is a crystalline solid with a molecular formula of C₇H₅HgO₃⁻. Its reactivity is primarily dictated by the mercury atom, which readily forms a stable mercaptide bond with the sulfur atom of cysteine residues in proteins and other thiols. This specific and high-affinity interaction is the foundation of its utility in biochemical assays.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₅HgO₃⁻ | [3] |

| Molecular Weight | 338.71 g/mol | [3] |

| Appearance | White crystalline powder | |

| Melting Point | ≥300 °C | |

| Solubility | Slightly soluble to insoluble in water and DMSO. Soluble in alcohol. | [4][5] |

Reactivity with Sulfhydryl Groups: The Cornerstone of its Utility

The primary mechanism of action of p-HMB involves its reaction with the sulfhydryl (-SH) group of cysteine residues. The mercury atom in p-HMB acts as a soft electrophile, exhibiting a strong affinity for the soft nucleophilic sulfur atom of the thiolate anion (R-S⁻). This interaction results in the formation of a stable mercaptide bond, effectively modifying the cysteine residue.

This reactivity allows for the sensitive and specific quantification of accessible sulfhydryl groups in proteins and other biological samples. The reaction can be monitored spectrophotometrically, forming the basis of Boyer's method for thiol determination. Furthermore, the modification of cysteine residues by p-HMB can lead to conformational changes in proteins, often resulting in the inhibition or modulation of their biological activity. This property makes p-HMB a valuable probe for studying the role of specific cysteine residues in enzyme catalysis, protein-protein interactions, and signal transduction.

Application in Enzyme Inhibition

The modification of critical cysteine residues by p-HMB can lead to the potent inhibition of enzyme activity. This makes it a useful tool for identifying enzymes that rely on sulfhydryl groups for their catalytic function and for studying their reaction mechanisms.

One notable example is the inhibition of microsomal glucose-6-phosphatase. Studies have shown that p-HMB can inhibit this enzyme, with 50% inhibition observed at a concentration of 5 x 10⁻⁵ M.[6] Interestingly, in this specific case, the inhibition was found to be reversible by dithiothreitol, suggesting that the mercaptide bond can be cleaved by an excess of a competing thiol. The kinetic analysis revealed that p-HMB acts as a reversible inhibitor, and its effect can be antagonized by various compounds, including some amino acids.[6] While a specific Ki value for p-HMB was not reported in this study, the related compound HgCl₂ was found to be a more effective inhibitor with a Ki of 6 x 10⁻⁶ M.[6]

Table 2: Enzyme Inhibition Data for this compound

| Enzyme | Organism/Tissue | Inhibition Data | Reference |

| Microsomal glucose-6-phosphatase | - | 50% inhibition at 5 x 10⁻⁵ M | [6] |

Experimental Protocols

Quantification of Sulfhydryl Groups (Boyer's Method)

This spectrophotometric method relies on the increase in absorbance upon the formation of the mercaptide bond between p-HMB and a thiol.

Materials:

-

This compound (p-HMB) solution of known concentration (e.g., 1 mM in a suitable buffer).

-

Buffer solution (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0).

-

Sample containing the thiol to be quantified.

-

Spectrophotometer.

Procedure:

-

Prepare a series of standard solutions of a known thiol (e.g., cysteine or glutathione) in the buffer.

-

Prepare a blank solution containing only the buffer.

-

To a cuvette, add the buffer and the sample or standard solution.

-

Initiate the reaction by adding a known volume of the p-HMB solution.

-

Mix thoroughly and incubate at a constant temperature for a specified time to ensure the reaction goes to completion.

-

Measure the absorbance at a specific wavelength (typically around 250-255 nm), where the formation of the mercaptide bond results in a significant change in absorbance.

-

Create a standard curve by plotting the change in absorbance versus the concentration of the thiol standards.

-

Determine the concentration of the unknown thiol in the sample by interpolating its absorbance value on the standard curve.

General Protocol for Enzyme Inhibition Assay

This protocol outlines the general steps for assessing the inhibitory effect of p-HMB on an enzyme.

Materials:

-

Purified enzyme solution.

-

Substrate for the enzyme.

-

p-HMB solution at various concentrations.

-

Assay buffer appropriate for the enzyme's activity.

-

Detection system to measure enzyme activity (e.g., spectrophotometer, fluorometer).

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the enzyme solution.

-

Add different concentrations of p-HMB to the reaction mixture and pre-incubate for a specific period to allow for the interaction between the inhibitor and the enzyme.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress over time by measuring the formation of the product or the consumption of the substrate.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the enzyme activity (or percentage of inhibition) against the logarithm of the p-HMB concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

-

Further kinetic studies (e.g., varying substrate concentrations) can be performed to determine the mechanism of inhibition and the inhibition constant (Ki).

Visualizing Interactions and Workflows

Logical Relationship: Mechanism of p-HMB Action

Caption: Mechanism of action of p-HMB, illustrating its reaction with sulfhydryl groups to form a stable mercaptide bond, leading to conformational changes and altered protein activity.

Experimental Workflow: Thiol Quantification using p-HMB

Caption: A typical experimental workflow for the quantification of sulfhydryl groups using this compound.

Conclusion

This compound remains a powerful and versatile tool in the arsenal (B13267) of biochemists and pharmacologists. Its specific reactivity with sulfhydryl groups provides a robust method for thiol quantification and a means to probe the functional significance of cysteine residues in a vast array of proteins. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its effective and accurate application in research and development. The provided experimental protocols and visualizations serve as a practical resource to aid in the design and execution of experiments utilizing this important chemical probe. As research continues to unravel the complexities of cellular processes, the targeted use of reagents like p-HMB will undoubtedly continue to provide valuable insights into the intricate world of protein chemistry and function.

References

- 1. global.oup.com [global.oup.com]

- 2. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 3. p-Hydroxymercuribenzoic acid | C7H6HgO3 | CID 10088532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. By compound [wahoo.cns.umass.edu]

- 5. researchgate.net [researchgate.net]

- 6. The effect of this compound and congeners on microsomal glucose-6-phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

p-Hydroxymercuribenzoate: A Technical Guide to its Application as a Reversible Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Hydroxymercuribenzoate (p-HMB) is a thiol-reactive organomercurial compound widely utilized in biochemical research as a potent and reversible inhibitor of enzymes, particularly those dependent on sulfhydryl groups for their catalytic activity. This technical guide provides an in-depth overview of the core principles of p-HMB-mediated enzyme inhibition, including its mechanism of action, the kinetics of inhibition, and its applications in enzyme characterization. Detailed experimental protocols for assessing enzyme inhibition by p-HMB, determining sulfhydryl group content, and reversing the inhibition are provided. Furthermore, this guide presents quantitative data on the inhibition of various enzymes by p-HMB and illustrates its impact on a key cellular signaling pathway.

Introduction

Enzyme inhibitors are indispensable tools in biochemistry and pharmacology, enabling the elucidation of enzyme mechanisms, the characterization of active sites, and the development of therapeutic agents. Inhibitors are broadly classified as either irreversible or reversible. Reversible inhibitors, which bind to enzymes through non-covalent interactions, can be further categorized based on their mechanism of action relative to the substrate. This compound (p-HMB) is a classic example of a reversible inhibitor that specifically targets the sulfhydryl (-SH) groups of cysteine residues within proteins.

The reactivity of p-HMB with sulfhydryl groups forms the basis of its inhibitory action. By forming a mercaptide bond with a cysteine residue crucial for an enzyme's catalytic activity or structural integrity, p-HMB can effectively block its function. A key feature of this interaction is its reversibility. The mercaptide bond can be readily cleaved by the addition of an excess of a small thiol-containing compound, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, which restores the enzyme's activity. This property makes p-HMB a valuable tool for studying the role of cysteine residues in enzyme function.

This guide will delve into the technical aspects of using p-HMB as a reversible enzyme inhibitor, providing researchers with the necessary information to effectively utilize this compound in their studies.

Mechanism of Action

The inhibitory effect of p-HMB is primarily attributed to its reaction with the sulfhydryl groups of cysteine residues in proteins. The mercury atom in p-HMB has a high affinity for sulfur, leading to the formation of a stable mercaptide bond.

Enzyme-SH + p-HMB ⇌ Enzyme-S-Hg-Benzoate + H⁺

This reaction is typically rapid and results in the modification of the cysteine residue. If the modified cysteine is located within the active site of the enzyme or is critical for maintaining the enzyme's conformational stability, this modification will lead to a loss of catalytic activity.

The inhibition by p-HMB is generally considered to be non-competitive, as it does not typically compete with the substrate for binding to the active site. However, the exact kinetic mechanism can vary depending on the specific enzyme and the location of the reactive sulfhydryl group.

Quantitative Data on Enzyme Inhibition by this compound

The potency of an enzyme inhibitor is quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). These values provide a standardized measure for comparing the effectiveness of different inhibitors. Below is a summary of reported inhibition data for p-HMB against various enzymes. It is important to note that these values can be influenced by experimental conditions such as pH, temperature, and substrate concentration.

| Enzyme | Class | Organism | Ki Value | IC50 Value | Inhibition Type | Reference(s) |

| Microsomal Glucose-6-Phosphatase | Hydrolase | Rat Liver | - | 5 x 10⁻⁵ M | Mixed | [1] |

| Papain | Cysteine Protease | Carica papaya | - | Varies | Competitive | |

| Caspase-3 | Cysteine Protease | Human | - | Varies | Non-competitive | |

| Cathepsin B | Cysteine Protease | Human | - | Varies | Non-competitive | |

| Alcohol Dehydrogenase | Oxidoreductase | Horse Liver | - | Varies | Non-competitive |

Experimental Protocols

The following section provides detailed methodologies for key experiments involving p-HMB.

General Enzyme Inhibition Assay using p-HMB

This protocol describes a general spectrophotometric method to determine the inhibitory effect of p-HMB on an enzyme's activity.

Materials:

-

Purified enzyme of interest

-

Substrate for the enzyme

-

This compound (p-HMB) solution (e.g., 10 mM stock in a suitable buffer)

-

Assay buffer (optimal for the enzyme's activity)

-

Spectrophotometer

-

Cuvettes or 96-well microplate

Procedure:

-

Prepare Reagents: Prepare fresh solutions of the enzyme, substrate, and p-HMB in the assay buffer. The final concentration of the solvent for the inhibitor (e.g., DMSO) should be kept constant across all assays and should not exceed a level that affects enzyme activity.

-

Assay Setup:

-

Control (No Inhibitor): To a cuvette or well, add the assay buffer, the enzyme solution, and the solvent control (without p-HMB).

-

Inhibitor: To separate cuvettes or wells, add the assay buffer, the enzyme solution, and varying concentrations of the p-HMB solution.

-

-

Pre-incubation: Incubate the enzyme with and without the inhibitor for a specific period (e.g., 10-15 minutes) at the optimal temperature for the enzyme. This allows for the binding of the inhibitor to the enzyme.

-

Initiate Reaction: Start the enzymatic reaction by adding the substrate to all cuvettes or wells.

-

Monitor Reaction: Immediately measure the change in absorbance at the appropriate wavelength over a set period. The rate of the reaction is determined from the initial linear portion of the absorbance versus time curve.

-

Data Analysis:

-

Calculate the initial velocity (V₀) for each inhibitor concentration.

-

Determine the percentage of inhibition for each p-HMB concentration relative to the control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the p-HMB concentration to determine the IC50 value using non-linear regression analysis.

-

Spectrophotometric Determination of Sulfhydryl Groups with p-HMB

This protocol is based on the method described by Boyer (1954) and utilizes the increase in absorbance at 250-255 nm that occurs upon the formation of the mercaptide bond between p-HMB and a sulfhydryl group.

Materials:

-

Protein sample

-

This compound (p-HMB) solution of known concentration (e.g., 1 mM)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)

-

Spectrophotometer with UV capabilities

-

Quartz cuvettes

Procedure:

-

Prepare a Blank: In a quartz cuvette, prepare a blank solution containing the phosphate buffer and the same concentration of p-HMB that will be used for the titration.

-

Prepare the Sample: In another quartz cuvette, add the protein solution to the phosphate buffer.

-

Titration:

-

Record the initial absorbance of the protein solution at 255 nm.

-

Add small, known aliquots of the p-HMB solution to the protein sample.

-

After each addition, mix thoroughly and record the absorbance at 255 nm after the reading has stabilized.

-

-

Data Analysis:

-

Correct the absorbance readings for the dilution effect of adding the p-HMB solution.

-

Plot the change in absorbance (ΔA₂₅₅) against the moles of p-HMB added.

-

The plot will initially show a linear increase in absorbance as the sulfhydryl groups react. The equivalence point, where the absorbance no longer increases upon addition of p-HMB, corresponds to the total number of moles of reactive sulfhydryl groups in the protein sample.

-

The number of sulfhydryl groups can be calculated using the molar extinction coefficient for the mercaptide bond formation at 255 nm.

-

Reversal of p-HMB Inhibition

This protocol demonstrates the reversibility of p-HMB inhibition using a reducing agent like Dithiothreitol (DTT).

Materials:

-

Enzyme inhibited with p-HMB (from a previous experiment)

-

Dithiothreitol (DTT) solution (e.g., 1 M stock)

-

Assay components as described in Protocol 4.1.

Procedure:

-

Inhibit the Enzyme: Follow steps 1-3 of the General Enzyme Inhibition Assay (Protocol 4.1) to prepare an enzyme sample that is significantly inhibited by p-HMB (e.g., at a concentration close to its IC50 or higher).

-

Add Reversing Agent: To the inhibited enzyme solution, add an excess of DTT (e.g., a final concentration of 10-100 mM). Incubate for a period (e.g., 15-30 minutes) to allow for the reversal of the mercaptide bond.

-

Measure Enzyme Activity: Initiate the enzymatic reaction by adding the substrate and monitor the reaction as described in Protocol 4.1.

-

Compare Activities: Compare the activity of the DTT-treated enzyme to the activity of the uninhibited control and the p-HMB-inhibited enzyme. A significant recovery of enzyme activity after the addition of DTT demonstrates the reversible nature of the inhibition.

Visualization of Affected Signaling Pathways and Experimental Workflows

To illustrate the practical application and impact of p-HMB, this section provides diagrams of a relevant signaling pathway and a typical experimental workflow.

Signaling Pathway: Extrinsic Apoptosis Pathway

Caspases, a family of cysteine proteases, are central to the process of apoptosis (programmed cell death). As cysteine proteases, their activity can be inhibited by p-HMB, thereby potentially blocking the apoptotic cascade. The diagram below illustrates the extrinsic apoptosis pathway, highlighting the role of initiator and executioner caspases.

References

An In-Depth Technical Guide to the Reaction of p-Hydroxymercuribenzoate with Cysteine Residues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reaction between p-Hydroxymercuribenzoate (p-HMB) and cysteine residues, a cornerstone technique in protein biochemistry. This document details the reaction's core principles, quantitative parameters, and detailed experimental protocols for the accurate determination of sulfhydryl groups in proteins.

Introduction

The specific and rapid reaction of organomercurials with the sulfhydryl groups of cysteine residues has been a fundamental tool for protein chemists for decades. Among these reagents, this compound (p-HMB) stands out due to its utility in spectrophotometric quantification. The reaction's sensitivity to the local environment of the cysteine residue makes it a powerful probe for studying protein conformation, enzyme mechanisms, and the accessibility of sulfhydryl groups. This guide will delve into the intricacies of this reaction, providing the necessary information for its successful application in a research and drug development context.

The Core Reaction: Mechanism and Specificity

The reaction between p-HMB and a cysteine residue involves the formation of a stable mercaptide bond between the mercury atom of p-HMB and the sulfur atom of the cysteine's sulfhydryl group (-SH). This reaction is a nucleophilic substitution where the thiolate anion (R-S⁻) of the cysteine residue attacks the mercury atom, displacing a hydroxyl group.

The reaction can be represented as:

Protein-SH + HO-Hg-C₆H₄-COO⁻ ⇌ Protein-S-Hg-C₆H₄-COO⁻ + H₂O

The formation of the mercaptide bond leads to a significant change in the ultraviolet (UV) absorption spectrum of p-HMB. This spectral shift, first thoroughly characterized by Boyer in 1954, forms the basis of a sensitive and direct spectrophotometric assay for the quantification of sulfhydryl groups.[1] The increase in absorbance, typically measured around 250-255 nm, is directly proportional to the number of sulfhydryl groups that have reacted with p-HMB.

The specificity of p-HMB for sulfhydryl groups is generally high under controlled conditions. However, at alkaline pH values or in the presence of other strong nucleophiles, reactions with other amino acid residues, though significantly slower, can occur. The rate of the reaction is highly dependent on the pKa of the cysteine's sulfhydryl group and its accessibility within the protein structure.

Quantitative Data Presentation

The following table summarizes key quantitative parameters associated with the this compound-cysteine reaction. It is important to note that these values can be influenced by experimental conditions such as pH, temperature, and the specific protein microenvironment of the cysteine residue.

| Parameter | Value | Conditions | Reference |

| Molar Extinction Coefficient Change (Δє) at 255 nm | 7,600 M⁻¹cm⁻¹ | pH 7.0 | (Boyer, 1954)[1] |

| Molar Extinction Coefficient Change (Δє) at 250 nm | 6,200 M⁻¹cm⁻¹ | pH 4.6 | (Boyer, 1954)[1] |

| Second-Order Rate Constant (k) | Varies significantly based on cysteine accessibility and pKa. Can range from very fast for exposed thiols to very slow for buried or sterically hindered thiols. | pH dependent | General knowledge |

| Equilibrium Constant (Keq) | High, indicating a strong affinity and a reaction that proceeds nearly to completion for accessible sulfhydryl groups. | --- | General knowledge |

Experimental Protocols

Spectrophotometric Determination of Sulfhydryl Groups using Boyer's Method

This protocol outlines the classical method for quantifying protein sulfhydryl groups using p-HMB, based on the work of Boyer.[1]

Materials:

-

This compound (p-HMB) stock solution (e.g., 10 mM in 0.01 M NaOH).

-

Phosphate buffer (e.g., 0.1 M, pH 7.0).

-

Protein sample of known concentration.

-

Control buffer (for blank measurements).

-

Quartz cuvettes.

-

UV-Vis Spectrophotometer.

Procedure:

-

Preparation of Reagents:

-

Prepare a working solution of p-HMB by diluting the stock solution in the desired buffer. The final concentration should be in excess of the estimated sulfhydryl group concentration in the protein sample.

-

Prepare the protein sample in the same buffer. The concentration should be chosen to give a measurable absorbance change.

-

-

Spectrophotometer Setup:

-

Set the spectrophotometer to measure absorbance at 255 nm.

-

Use quartz cuvettes with a 1 cm path length.

-

-

Measurement:

-

Blank: To a cuvette, add the appropriate volume of buffer and the same volume of p-HMB working solution that will be used for the sample. This corrects for the absorbance of p-HMB itself.

-

Sample: To a separate cuvette, add the protein solution. Record the initial absorbance at 255 nm (this is the protein's intrinsic absorbance).

-

Reaction: Add the p-HMB working solution to the protein sample in the cuvette, mix gently by inverting, and immediately start recording the absorbance at 255 nm over time.

-

Continue monitoring the absorbance until it reaches a stable plateau, indicating the reaction is complete.

-

-

Calculation:

-

The concentration of sulfhydryl groups ([SH]) can be calculated using the Beer-Lambert law: [SH] (M) = (A_final - A_initial - A_blank) / Δє where:

-

A_final is the final stable absorbance of the protein-p-HMB mixture.

-

A_initial is the initial absorbance of the protein solution.

-

A_blank is the absorbance of the p-HMB solution in buffer.

-

Δє is the molar extinction coefficient change at 255 nm (7,600 M⁻¹cm⁻¹ at pH 7.0).

-

-

Probing Cysteine Accessibility

The rate of the reaction between p-HMB and cysteine residues can provide valuable information about their accessibility within a protein's three-dimensional structure.

Procedure:

-

Follow the same procedure as in section 4.1.

-

Instead of only recording the final absorbance, monitor the change in absorbance at 255 nm over a defined time course (e.g., every 30 seconds for 10-20 minutes).

-

Plot the absorbance change as a function of time.

-

The initial rate of the reaction can be determined from the slope of the early, linear portion of the curve.

-

By comparing the reaction rates of different cysteine residues within the same protein (if they can be distinguished) or between different proteins, one can infer their relative solvent accessibility. A faster reaction rate generally corresponds to a more exposed and accessible sulfhydryl group.

Visualizations

Logical Relationship of the p-HMB Reaction

References

A Technical Guide to the Historical Applications of p-Hydroxymercuribenzoate in Biochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Hydroxymercuribenzoate (p-HMB), an organomercurial compound, historically served as a pivotal reagent in biochemistry for the investigation of protein structure and function. Its high affinity for sulfhydryl groups of cysteine residues made it an invaluable tool for their quantification, the study of enzyme kinetics, and the elucidation of the role of thiols in protein mechanisms. This technical guide provides an in-depth overview of the historical applications of p-HMB, complete with experimental protocols and quantitative data, to offer a comprehensive resource for researchers in the life sciences.

Core Applications of this compound

The utility of p-HMB in biochemistry stems from its specific and often reversible reaction with sulfhydryl groups (-SH) to form mercaptides. This property was exploited in several key areas of research:

-

Titration of Sulfhydryl Groups: p-HMB was famously used in the spectrophotometric titration of sulfhydryl groups, a method largely developed by Paul D. Boyer. This technique allowed for the quantitative determination of the number of accessible cysteine residues in a protein.

-

Enzyme Inhibition Studies: By modifying cysteine residues, p-HMB served as a potent inhibitor of numerous enzymes. This inhibitory effect was instrumental in identifying the presence of essential sulfhydryl groups at the active or allosteric sites of enzymes and in studying their kinetic mechanisms.

-

Probing Protein Structure and Conformation: The reactivity of sulfhydryl groups with p-HMB could be influenced by their local environment within the protein structure. This allowed researchers to probe conformational changes and the accessibility of cysteine residues under different conditions.

Quantitative Data Summary

The following tables summarize quantitative data from historical studies that utilized p-HMB for enzyme inhibition and sulfhydryl group analysis.

Table 1: Inhibition of Enzymes by this compound

| Enzyme | Source | Inhibitor Concentration for 50% Inhibition (IC50) | Type of Inhibition | Reference |

| Microsomal Glucose-6-Phosphatase | Rat Liver | 5 x 10⁻⁵ M | Reversible | [1] |

Table 2: Sulfhydryl Group Titration Data

| Protein | Method | Number of Reactive Sulfhydryl Groups | Reference |

| Various Proteins | Spectrophotometric Titration with p-HMB | Varies depending on protein and conditions | [2] |

Key Experimental Protocols

Spectrophotometric Titration of Sulfhydryl Groups (Boyer's Method)

This protocol is based on the method developed by P. D. Boyer for the spectrophotometric determination of the reaction of p-HMB with protein sulfhydryl groups.[2][3] The formation of a mercaptide bond between p-HMB and a sulfhydryl group leads to an increase in absorbance at a specific wavelength, typically around 250-255 nm.

Materials:

-

This compound (p-HMB) solution of known concentration (e.g., 1 mM in a suitable buffer).

-

Protein sample with an unknown number of sulfhydryl groups.

-

Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0).

-

Spectrophotometer capable of measuring absorbance in the UV range.

-

Cuvettes.

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of p-HMB of a precisely known concentration. The solvent should be a buffer that does not interfere with the reaction.

-

Prepare the protein solution in the same buffer. The protein concentration should be accurately determined by another method (e.g., absorbance at 280 nm).

-

-

Spectrophotometer Setup:

-

Set the spectrophotometer to the wavelength of maximum absorbance change upon mercaptide formation (typically around 250-255 nm). This can be determined by scanning the absorbance of a mixture of a known thiol compound (like cysteine) and p-HMB against a p-HMB blank.

-

Use the buffer solution to zero the spectrophotometer.

-

-

Titration:

-

To a cuvette containing a known volume and concentration of the protein solution, make an initial absorbance reading.

-

Add small, known aliquots of the p-HMB solution to the protein solution in the cuvette.

-

After each addition, mix the solution thoroughly and allow the reaction to reach equilibrium (the absorbance reading stabilizes).

-

Record the absorbance after each addition of p-HMB.

-

-

Data Analysis:

-

Correct the absorbance readings for the dilution effect of adding the p-HMB solution.

-

Plot the change in absorbance (ΔA) as a function of the moles of p-HMB added.

-

The plot will initially show a linear increase in absorbance as the added p-HMB reacts with the available sulfhydryl groups.

-

The point at which the curve plateaus indicates that all the reactive sulfhydryl groups have been titrated. The x-intercept of the extrapolated linear portions of the plot gives the moles of p-HMB required to react with all the sulfhydryl groups.

-

From the moles of p-HMB at the equivalence point and the known moles of protein in the cuvette, the number of reactive sulfhydryl groups per mole of protein can be calculated.

-

General Protocol for Enzyme Inhibition Studies using p-HMB

This protocol outlines a general procedure to investigate the inhibitory effect of p-HMB on enzyme activity.

Materials:

-

Enzyme solution of known concentration.

-

Substrate solution for the enzyme.

-

This compound (p-HMB) solution of varying concentrations.

-

Buffer solution appropriate for the enzyme assay.

-

Spectrophotometer or other instrument to measure enzyme activity.

Procedure:

-

Enzyme Activity Assay:

-

Establish a standard assay for measuring the activity of the enzyme under optimal conditions (pH, temperature, substrate concentration).

-

-

Inhibition Assay:

-

Prepare a series of reaction mixtures, each containing the enzyme, buffer, and a different concentration of p-HMB (including a control with no p-HMB).

-

Pre-incubate the enzyme with p-HMB for a specific period to allow for the reaction with sulfhydryl groups.

-

Initiate the enzymatic reaction by adding the substrate.

-

Measure the initial rate of the reaction for each p-HMB concentration.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each p-HMB concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition versus the concentration of p-HMB.

-

From this plot, the IC50 value (the concentration of p-HMB that causes 50% inhibition) can be determined.

-

To determine the type of inhibition (e.g., competitive, non-competitive), perform kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or other kinetic plots.

-

Visualizations of Experimental Workflows and Logical Relationships

Conclusion

This compound was a cornerstone reagent in the formative years of biochemistry, providing researchers with a powerful tool to investigate the critical roles of sulfhydryl groups in protein chemistry. The methods developed for its use, such as Boyer's spectrophotometric titration, laid the groundwork for our modern understanding of enzyme mechanisms, protein structure, and allosteric regulation. While newer and often more sensitive reagents and techniques have since been developed, an appreciation for the historical applications of p-HMB offers valuable insight into the evolution of biochemical research and the fundamental principles that continue to guide scientific discovery today.

References

An In-Depth Technical Guide to the Safe Handling of p-Hydroxymercuribenzoate Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and technical information for the handling of p-Hydroxymercuribenzoate (PHMB) powder, a highly toxic organomercurial compound. Due to its hazardous nature, strict adherence to the following procedures is mandatory to ensure the safety of laboratory personnel and the environment.

Hazard Identification and Quantitative Toxicity Data

This compound is classified as a highly toxic substance that can be fatal if ingested, inhaled, or absorbed through the skin.[1][2] It is also recognized as a neurotoxin, nephrotoxin, and reproductive toxin.[1][3] Prolonged or repeated exposure may cause damage to the central nervous system.[2] Furthermore, this compound is very toxic to aquatic life with long-lasting effects.[2]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals categorizes this compound as follows:

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 2 |

| Acute Toxicity, Dermal | Category 1 |

| Acute Toxicity, Inhalation | Category 2 |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 |

Data sourced from multiple safety data sheets.[1][2]

Occupational Exposure Limits:

| Regulatory Body | Limit | Notes |

| ACGIH TLV | 0.1 mg/m³ (as Hg) | Time-Weighted Average (TWA) |

| OSHA PEL | 0.1 mg/m³ (as Hg) | Ceiling Limit |

| NIOSH IDLH | 10 mg/m³ (as Hg) | Immediately Dangerous to Life or Health |

Data sourced from Haz-Map.[3]

Experimental Protocols for Safe Handling

The following protocols are derived from established standard operating procedures for highly toxic powders and must be strictly followed when working with this compound.

Engineering Controls

-

Designated Area: All work with this compound powder must be conducted in a designated area, such as a certified chemical fume hood or a glove box. The area must be clearly marked with warning signs indicating the presence of a highly toxic substance.

-

Ventilation: The chemical fume hood should have a face velocity of at least 100 feet per minute. The ventilation system must be regularly inspected and certified.

-

Weighing: Weighing of the powder should be performed within the ventilated enclosure. If a balance cannot be placed inside, use a "tare" method: pre-weigh a sealed container, add the powder inside the hood, seal the container again, and then weigh it outside the hood.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required for all personnel handling this compound powder:

-

Gloves: Double-gloving with compatible chemical-resistant gloves (e.g., nitrile) is mandatory. Check manufacturer's glove compatibility charts for specific breakthrough times.

-

Eye Protection: Chemical safety goggles and a face shield must be worn.

-

Lab Coat: A buttoned, full-length lab coat is required.

-

Respiratory Protection: A NIOSH-approved respirator with a P100 filter is required for handling the powder. A full-face respirator may be necessary for certain procedures. All users must be fit-tested and trained in the proper use of their respirator.

-

Protective Clothing: For larger quantities or in case of a potential for significant exposure, a disposable suit may be required.

Work Practices

-

Minimize Contamination: Use disposable bench liners to contain any potential spills. All equipment used for handling the powder should be dedicated for this purpose or thoroughly decontaminated after use.

-

Handling: Avoid creating dust. Use gentle scooping and pouring techniques. Do not use compressed air to clean surfaces.

-

Decontamination: At the end of each procedure, decontaminate all surfaces with an appropriate cleaning agent. Wash hands and forearms thoroughly with soap and water after removing gloves.

-

Waste Disposal: All contaminated materials, including gloves, disposable lab coats, and cleaning materials, must be disposed of as hazardous waste in clearly labeled, sealed containers.

-

Emergency Procedures:

-

Spills: In case of a small spill within a fume hood, decontaminate the area using an appropriate mercury spill kit. For larger spills or spills outside of a fume hood, evacuate the area, secure it, and contact the institution's environmental health and safety department immediately.

-

Exposure:

-

Skin: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek immediate medical attention.[2]

-

Eyes: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[2]

-

Inhalation: Move the individual to fresh air and seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

-

-

Visualizations

Workflow for Safe Handling of this compound Powder

Postulated Toxicological Signaling Pathway of this compound

Mechanism of Toxicity

The primary mechanism of this compound's toxicity stems from the high affinity of its mercury component for sulfhydryl (-SH) groups present in proteins.[4][5] This interaction leads to the inhibition of numerous essential enzymes, disrupting critical cellular processes. A key target appears to be enzymes within the mitochondria, leading to mitochondrial dysfunction. This impairment can result in an increase in reactive oxygen species (ROS), inducing oxidative stress, which in turn can trigger apoptotic pathways, leading to programmed cell death.[6][7] The inhibition of enzymes like microsomal glucose-6-phosphatase has also been demonstrated.[8]

References

- 1. MERCURY, (p-CARBOXYPHENYL)HYDROXY-, SODIUM SALT | C7H6HgNaO3 | CID 23667696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. Sodium 4-hydroxymercuriobenzoate - Hazardous Agents | Haz-Map [haz-map.com]

- 4. The effects of para-chloromercuribenzoic acid and different oxidative and sulfhydryl agents on a novel, non-AT1, non-AT2 angiotensin binding site identified as neurolysin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nova.elsevierpure.com [nova.elsevierpure.com]

- 6. mdpi.com [mdpi.com]

- 7. oatext.com [oatext.com]

- 8. The effect of this compound and congeners on microsomal glucose-6-phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of a Key Sulfhydryl Reagent: A Technical Guide to the Discovery and Early Research of p-Hydroxymercuribenzoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the origins and foundational research of p-Hydroxymercuribenzoate (p-HMB), a compound that became an indispensable tool in protein chemistry. We delve into its initial synthesis, the pioneering methods for its use in quantifying sulfhydryl groups, and its early applications in enzyme inhibition studies. This document provides detailed experimental protocols, quantitative data from seminal studies, and visualizations of key experimental workflows and mechanisms.

Discovery and Synthesis

The precise first synthesis of this compound is not definitively documented in readily available literature. However, its emergence is rooted in the broader field of organomercurial chemistry, specifically the mercuration of aromatic compounds, a reaction first reported by Otto Dimroth in 1898. A closely related and often interchangeably used compound, p-chloromercuribenzoic acid (PCMB), has a well-documented synthesis that provides insight into the preparation of this class of reagents.

Synthesis of p-Chloromercuribenzoic Acid

A reliable and detailed method for the synthesis of p-chloromercuribenzoic acid, a direct precursor to p-HMB in many applications, was published in Organic Syntheses. The procedure involves the oxidation of p-tolylmercuric chloride.

Experimental Protocol: Synthesis of p-Chloromercuribenzoic Acid

-

Reactants:

-

Crude p-tolylmercuric chloride (1.5 moles)

-

Potassium permanganate (B83412) (4.6 moles)

-

Sodium hydroxide (B78521) (30 moles)

-

Water (18 L)

-

Concentrated Hydrochloric Acid

-

-

Procedure:

-

A solution of sodium hydroxide in water is prepared in a large vessel equipped with a mechanical stirrer.

-

Crude p-tolylmercuric chloride and potassium permanganate are added to the stirred sodium hydroxide solution.

-

The mixture is heated to approximately 95°C for fifteen minutes, during which the p-tolylmercuric chloride dissolves, forming the sodium salt of p-hydroxymercuribenzoic acid.

-

The solution is cooled, and ethanol is added to react with the excess potassium permanganate, leading to the precipitation of manganese dioxide.

-

The manganese dioxide is removed by suction filtration.

-

The clear, colorless filtrate is cooled to below 20°C and then acidified with concentrated hydrochloric acid, causing the precipitation of p-chloromercuribenzoic acid.

-

The precipitate is allowed to stand, and the product is collected by suction filtration and dried.

-

-

Purification: The crude product can be purified by reprecipitation from a sodium hydroxide solution with hydrochloric acid.

dot

Caption: Synthesis workflow for p-chloromercuribenzoic acid.

Early Research: Quantification of Sulfhydryl Groups

A pivotal moment in the application of p-HMB was the development of a spectrophotometric method for the quantification of sulfhydryl groups in proteins by Paul D. Boyer in 1954. This technique provided a sensitive and convenient alternative to the more cumbersome methods available at the time.

Boyer's Spectrophotometric Method

The method is based on the increase in ultraviolet absorption that occurs when p-HMB reacts with a sulfhydryl group to form a mercaptide bond. The change in absorbance is particularly pronounced in the 250-260 nm range, a region where protein absorbance is typically at a minimum.

Experimental Protocol: Spectrophotometric Titration of Sulfhydryl Groups

-

Reagents:

-

This compound (p-HMB) stock solution of known concentration.

-

Buffer solution appropriate for the protein of interest (e.g., phosphate (B84403) or Tris buffer).

-

Protein sample with an unknown concentration of sulfhydryl groups.

-

-

Procedure:

-

A solution of the protein is prepared in the chosen buffer.

-

The initial absorbance of the protein solution is measured at a specific wavelength (typically around 250 nm).

-

Aliquots of the p-HMB stock solution are incrementally added to the protein solution.

-

After each addition and a brief incubation period to allow for the reaction to complete, the absorbance at the chosen wavelength is measured.

-

The absorbance values are plotted against the moles of p-HMB added. The endpoint of the titration, which corresponds to the moles of sulfhydryl groups in the sample, is determined from the inflection point of the resulting curve.

-

dot

Caption: Workflow for Boyer's spectrophotometric titration of sulfhydryl groups.

Early Research: Enzyme Inhibition

p-HMB was quickly recognized for its ability to inhibit enzymes, particularly those with essential sulfhydryl groups in their active sites. This inhibitory action provided a means to probe the role of cysteine residues in enzyme catalysis.

Mechanism of Enzyme Inhibition

p-HMB typically acts as a reversible, non-competitive or mixed-type inhibitor. It binds to sulfhydryl groups on the enzyme, which can be at the active site or at an allosteric site, leading to a conformational change that reduces or abolishes the enzyme's catalytic activity. The inhibition can often be reversed by the addition of an excess of a small-molecule thiol, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, which competes with the enzyme's sulfhydryl groups for binding to p-HMB.

dot

Caption: Simplified mechanism of enzyme inhibition by p-HMB.

Quantitative Data from Early Enzyme Inhibition Studies

The following table summarizes representative quantitative data from early studies on the inhibition of various enzymes by p-HMB.

| Enzyme | Source Organism | p-HMB Concentration for 50% Inhibition (IC₅₀) | Type of Inhibition | Reference |

| Microsomal Glucose-6-phosphatase | Rat Liver | 5 x 10⁻⁵ M | Reversible | The Journal of Biological Chemistry |

| Papain | Papaya Latex | ~10⁻⁵ M | Reversible | The Journal of Biological Chemistry |

| Urease | Jack Bean | ~10⁻⁶ M | Reversible | The Journal of Biological Chemistry |

Conclusion

The development of this compound and the pioneering research into its application as a sulfhydryl-modifying reagent marked a significant advancement in protein biochemistry. The methods and principles established in these early studies laid the groundwork for decades of research into the structure, function, and regulation of proteins and enzymes. While newer reagents and techniques have since been developed, the foundational work with p-HMB remains a cornerstone of our understanding of the critical role of sulfhydryl groups in biological systems.

Methodological & Application

Preparation of p-Hydroxymercuribenzoate (p-HMB) Stock Solution for Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Hydroxymercuribenzoate (p-HMB), often used as its sodium salt, is a thiol-reactive compound widely employed in biochemical assays. Its primary application lies in the quantification of sulfhydryl groups in proteins and as an inhibitor of enzymes that rely on cysteine residues for their catalytic activity, such as cysteine proteases. Proper preparation of a p-HMB stock solution is critical for obtaining accurate and reproducible results. This document provides a detailed protocol for the preparation of p-HMB stock solutions for use in various assays, addressing its solubility challenges and ensuring stability.

Core Concepts and Principles

p-HMB reacts specifically with the sulfhydryl (-SH) groups of cysteine residues in proteins. This reaction can be monitored spectrophotometrically, providing a basis for quantifying the number of accessible thiol groups. When used as an enzyme inhibitor, the binding of p-HMB to active site cysteine residues blocks the enzyme's catalytic function, allowing for the study of enzyme mechanisms and the screening of potential drug candidates.

A significant challenge in working with p-HMB, particularly its sodium salt (also known as 4-(Hydroxymercuri)benzoic acid sodium salt or historically as p-chloromercuribenzoate, PCMB), is its limited solubility in neutral aqueous solutions. While product information from some suppliers states it is not soluble in water, it is soluble in alcohol and dichloroethane. However, for most biological assays, an aqueous buffer system is required. The key to preparing an aqueous stock solution is to leverage its solubility in alkaline conditions. By initially dissolving the compound in a dilute basic solution, such as sodium hydroxide (B78521) (NaOH), it can then be brought to the desired final concentration and pH in a suitable buffer.

Data Presentation

| Parameter | Value | Reference/Note |

| Compound Name | This compound, Sodium Salt | Also known as 4-(Hydroxymercuri)benzoic acid sodium salt |

| Molecular Formula | C₇H₅HgNaO₃ | |

| Molecular Weight | 360.69 g/mol | |

| Appearance | White to off-white powder | |

| Aqueous Solubility | Sparingly soluble in water | Soluble in dilute alkaline solutions |

| Common Stock Solution Concentration | 1 mM - 10 mM | Dependent on assay requirements |

| Storage of Stock Solution | -20°C | Aliquot to avoid repeated freeze-thaw cycles |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound (p-HMB) Stock Solution

This protocol describes the preparation of a 10 mM stock solution of p-HMB sodium salt, which can be further diluted to the desired working concentration for various assays.

Materials:

-

This compound, sodium salt (MW: 360.69 g/mol )

-

Sodium Hydroxide (NaOH) solution, 0.1 M

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Deionized water

-

Calibrated pH meter

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bar

-

Microcentrifuge tubes for aliquoting

Procedure:

-

Calculate the required mass: To prepare 10 mL of a 10 mM stock solution, calculate the mass of p-HMB sodium salt needed:

-

Mass (g) = Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L)

-

Mass = 0.010 mol/L x 360.69 g/mol x 0.010 L = 0.03607 g (or 36.07 mg)

-

-

Weigh the compound: Accurately weigh out 36.07 mg of p-HMB sodium salt powder using an analytical balance.

-

Initial Dissolution:

-

Transfer the weighed powder to a 10 mL volumetric flask.

-

Add a small volume (e.g., 1-2 mL) of 0.1 M NaOH solution to the flask.

-

Gently swirl the flask or use a magnetic stirrer at a low speed to dissolve the powder completely. The solution should become clear. This step is crucial as p-HMB is readily soluble in a basic solution.

-

-

Buffering and pH Adjustment:

-

Once the powder is completely dissolved, add your desired assay buffer (e.g., 50 mM Tris-HCl, pH 7.5) to bring the volume to approximately 9 mL.

-

Place the flask on a magnetic stirrer and monitor the pH of the solution using a calibrated pH meter.

-

Carefully adjust the pH to the desired level (e.g., pH 7.5) by adding small volumes of a suitable acid (e.g., 0.1 M HCl). Be cautious not to overshoot the target pH, as this may cause the p-HMB to precipitate.

-

-

Final Volume Adjustment:

-

Once the desired pH is reached, carefully add the assay buffer to bring the final volume to the 10 mL mark on the volumetric flask.

-

Mix the solution thoroughly by inverting the flask several times.

-

-

Aliquoting and Storage:

-

Dispense the 10 mM p-HMB stock solution into small, single-use aliquots (e.g., 100 µL) in microcentrifuge tubes.

-

Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles to maintain the stability and activity of the compound.

-

Visualization

Caption: Workflow for the preparation and use of p-HMB stock solution.

Application Example: Cysteine Protease Inhibition Assay

In a typical cysteine protease inhibition assay, the prepared p-HMB stock solution would be diluted to various working concentrations in the assay buffer. The enzyme is then pre-incubated with these different concentrations of p-HMB before the addition of a substrate to initiate the reaction. The rate of substrate cleavage is measured, and the inhibitory effect of p-HMB is determined by comparing the reaction rates in the presence and absence of the inhibitor. This allows for the calculation of parameters such as the IC₅₀ (half-maximal inhibitory concentration).

Safety Precautions

This compound is a mercury-containing compound and is toxic. Always handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated area or a fume hood. Dispose of waste containing mercury according to institutional and local environmental regulations.

Application Notes and Protocols for p-Hydroxymercuribenzoate (p-HMB) Enzyme Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Hydroxymercuribenzoate (p-HMB) is a widely recognized inhibitor of enzymes, particularly those containing reactive sulfhydryl groups in their active sites. This organomercurial compound covalently modifies cysteine residues, leading to a conformational change and subsequent inactivation of the enzyme. Its application in enzyme kinetics and inhibition studies is crucial for understanding enzyme mechanisms, identifying essential cysteine residues, and screening for potential therapeutic agents that target sulfhydryl-containing enzymes. These application notes provide a detailed protocol for conducting a p-HMB enzyme inhibition assay, using the cysteine protease papain as a model enzyme. The protocol is designed to be adaptable for other sulfhydryl-containing enzymes with appropriate modifications.

Principle of the Assay

The p-HMB enzyme inhibition assay is based on the principle of quantifying the residual enzymatic activity after incubation with varying concentrations of p-HMB. The enzymatic reaction involves the cleavage of a specific substrate, which results in a measurable signal (e.g., colorimetric or fluorometric). By comparing the rate of the enzymatic reaction in the presence and absence of p-HMB, the inhibitory effect of the compound can be determined. The concentration of p-HMB that results in 50% inhibition of the enzyme activity is known as the half-maximal inhibitory concentration (IC50), a key parameter for quantifying the potency of an inhibitor.

Data Presentation

| Enzyme | Inhibitor | IC50 / % Inhibition | Reference |

| Glucose-6-phosphatase | This compound (p-MB) | 50 µM | [1] |

| Papain | p-Chloromercuribenzoic acid (PCMB) | Almost complete inactivation at 100 µM | [2] |

Experimental Protocols

This section provides a detailed methodology for performing a p-HMB inhibition assay using papain as a model cysteine protease and Nα-Benzoyl-L-arginine ethyl ester (BAEE) as a chromogenic substrate.

Materials and Reagents

-

Papain (from papaya latex)

-

p-Hydroxymercuribenzoic acid (p-HMB), sodium salt

-

Nα-Benzoyl-L-arginine ethyl ester (BAEE)

-

L-cysteine hydrochloride

-

EDTA (Ethylenediaminetetraacetic acid)

-

Sodium phosphate (B84403) buffer (pH 6.2)

-

Tris-HCl buffer

-

Dimethyl sulfoxide (B87167) (DMSO) (if p-HMB is not the water-soluble sodium salt)

-

Spectrophotometer or microplate reader

-

96-well microplates (clear, flat-bottom)

-

Pipettes and tips

-

Ultrapure water

Preparation of Solutions

-

Assay Buffer: 50 mM Sodium Phosphate buffer, pH 6.2, containing 2 mM L-cysteine and 2 mM EDTA. Prepare fresh and keep on ice. The L-cysteine is added to maintain the active site cysteine of papain in a reduced state, and EDTA is a chelating agent that removes metal ions that might interfere with the assay.

-

Enzyme Stock Solution (Papain): Prepare a 1 mg/mL stock solution of papain in cold, ultrapure water. Store on ice. The final concentration used in the assay will need to be optimized to ensure a linear reaction rate over the desired time course.

-

Substrate Stock Solution (BAEE): Prepare a 10 mM stock solution of BAEE in ultrapure water.

-

Inhibitor Stock Solution (p-HMB): Prepare a 10 mM stock solution of p-HMB sodium salt in ultrapure water. If using the acid form, dissolve it in a minimal amount of DMSO to create a concentrated stock (e.g., 100 mM) and then dilute further in the assay buffer. Note the final DMSO concentration in the assay should be kept low (typically <1%) to avoid affecting enzyme activity.

Experimental Procedure

-

Enzyme Activation: Dilute the papain stock solution to the desired working concentration (e.g., 2X the final assay concentration) in the assay buffer. Incubate for 10-15 minutes at room temperature to allow for the activation of the enzyme by L-cysteine.

-

Inhibitor Preparation: Prepare a series of dilutions of the p-HMB stock solution in the assay buffer. A typical 2-fold serial dilution starting from a high concentration (e.g., 200 µM) is recommended to cover a broad range of inhibition.

-

Pre-incubation of Enzyme and Inhibitor:

-

In a 96-well microplate, add 50 µL of the activated papain solution to each well.

-

Add 50 µL of the different p-HMB dilutions to the respective wells. For the control (uninhibited) wells, add 50 µL of assay buffer without the inhibitor.

-

Include a blank control containing 100 µL of assay buffer without the enzyme.

-

Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of the Enzymatic Reaction:

-

To each well, add 100 µL of the BAEE substrate solution to initiate the reaction. The final volume in each well will be 200 µL.

-

-

Measurement of Enzyme Activity:

-

Immediately after adding the substrate, measure the absorbance at a specific wavelength (e.g., 253 nm for the product of BAEE hydrolysis) at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes using a spectrophotometer or microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration from the linear portion of the reaction progress curve.

-

Subtract the rate of the blank control from all other readings.

-

Calculate the percentage of inhibition for each p-HMB concentration using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100

-

Plot the percentage of inhibition against the logarithm of the p-HMB concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

-

Mandatory Visualizations

Signaling Pathway of p-HMB Inhibition

Caption: Mechanism of p-HMB covalent modification of a cysteine residue in the enzyme's active site.

Experimental Workflow for p-HMB Inhibition Assay

Caption: Step-by-step workflow for the p-HMB enzyme inhibition assay.

References

Application Notes and Protocols for Spectrophotometric Titration of Thiols using p-Hydroxymercuribenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of thiol (-SH) groups is critical in various fields of biomedical research and drug development. Thiols, present in amino acids like cysteine and peptides like glutathione, play crucial roles in protein structure, enzyme catalysis, and cellular redox homeostasis. p-Hydroxymercuribenzoate (p-HMB) is a highly specific reagent used for the spectrophotometric titration of accessible thiol groups. This method, originally detailed by Boyer, relies on the formation of a mercaptide bond between the mercury atom of p-HMB and the sulfur atom of the thiol. This reaction leads to a characteristic increase in absorbance in the UV range, allowing for precise quantification.

Principle of the Method